N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a structurally complex acetamide derivative featuring a benzo[b][1,4]oxazepine core fused with a seven-membered heterocyclic ring. Key structural elements include:
- An isopentyl (3-methylbutyl) group at the 5-position, which may enhance lipophilicity and influence metabolic stability.
- 3,3-dimethyl substituents on the oxazepine ring, likely reducing conformational flexibility and improving binding selectivity.
The isopentyl group suggests possible parallels to terpene-derived compounds, though its role here is distinct from biogenic volatile organic compounds (VOCs) like isoprene .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-17(2)12-13-27-20-14-19(10-11-22(20)31-16-25(4,5)24(27)29)26-23(28)15-30-21-9-7-6-8-18(21)3/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYXNULPJHXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepine core with various substituents:
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway may include:
- Formation of the tetrahydrobenzo[b][1,4]oxazepine core.
- Introduction of the isopentyl and o-tolyloxy groups.
- Final acetamide formation.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance:
- Cytotoxicity : Studies have shown that related compounds demonstrate potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. These effects are often observed at low concentrations (nanomolar range) and are associated with apoptosis induction and oxidative stress .
The mechanism underlying the biological activity of this compound includes:
- Apoptosis Induction : Morphological changes characteristic of apoptosis have been noted in treated cell lines.
- Oxidative Stress : The compound may induce oxidative stress as a contributing factor to cell death.
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Acetamide Derivatives
Key Observations:
- Thiazolidinones are known for antimicrobial activity, whereas benzooxazepines may target neurological pathways .
- Substituent Effects: The o-tolyloxy group in the target compound introduces steric hindrance compared to the planar coumarin moiety in thiazolidinone hybrids, which could reduce enzymatic degradation but limit membrane permeability.
- Isopentyl vs. Linear Chains : The branched isopentyl group may enhance lipid solubility relative to straight-chain alkyl groups, as seen in terpene analogs. However, unlike isoprene (a VOC with high atmospheric reactivity), the isopentyl group here is stabilized within a rigid heterocycle, minimizing volatility .
Physicochemical and Reactivity Profiles
Table 2: Hypothetical Property Comparison (Based on Structural Analogues)
Research Findings:
- Synthetic Accessibility: The target compound’s complexity likely necessitates advanced multi-step synthesis, contrasting with the straightforward reflux methods used for thiazolidinone-coumarin hybrids .
- Stability : The 3,3-dimethyl and isopentyl groups may confer metabolic stability compared to simpler alkyl chains, as seen in studies of branched vs. linear alkyl substituents .
- Biological Interactions : The o-tolyloxy acetamide moiety shares functional group similarities with NSAIDs (e.g., diclofenac), suggesting possible cyclooxygenase (COX) inhibition, though this remains speculative without direct evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
